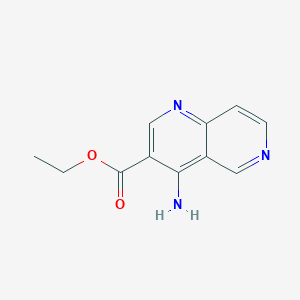
3,3-Dimethyl-4-(trifluoromethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,3-Dimethyl-4-(Trifluormethyl)indolin beinhaltet typischerweise die Funktionalisierung von Indolderivaten. Eine gängige Methode ist die elektrophile Fluorierung von Indol unter Verwendung von Reagenzien wie Trifluormethylhypofluorid (CF₃OF) oder Selectfluor. Beispielsweise kann die Behandlung von N-Acylindol mit Trifluormethylhypofluorid in CF₃Cl bei niedrigen Temperaturen fluorierte Indolinderivate ergeben .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann eine mehrstufige Synthese umfassen, die von leicht verfügbaren Aryliodiden ausgeht. Der Prozess umfasst die Bildung von Zwischenverbindungen, gefolgt von Funktionalisierungsschritten zur Einführung der Trifluormethyl- und Dimethylgruppen .
Analyse Chemischer Reaktionen
Reaktionstypen
3,3-Dimethyl-4-(Trifluormethyl)indolin kann verschiedene chemische Reaktionen eingehen, darunter:
Elektrophile Substitution: Aufgrund des elektronenreichen Charakters des Indolinrings nimmt er leicht an elektrophilen Substitutionsreaktionen teil.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Nucleophile Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Elektrophile Fluorierung: Reagenzien wie Trifluormethylhypofluorid (CF₃OF) und Selectfluor werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können eingesetzt werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene fluorierte Indolinderivate, die für spezifische Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(Trifluormethyl)indolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.
Medizin: Es wird für seine potenziellen therapeutischen Anwendungen untersucht, darunter als Inhibitoren spezifischer Enzyme und Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von 3,3-Dimethyl-4-(Trifluormethyl)indolin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppe verstärkt die Bindungsaffinität der Verbindung zu diesen Zielstrukturen, was zu spezifischen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Derivat der Verbindung ab .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-(trifluoromethyl)indoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,3-Dimethylindolin: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen elektronischen Eigenschaften führt.
4-(Trifluormethyl)indolin: Fehlen die Dimethylgruppen, was seine sterischen und elektronischen Eigenschaften beeinflusst.
3,3-Dimethyl-4-(Fluormethyl)indolin: Enthält eine Fluormethylgruppe anstelle von Trifluormethyl, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Einzigartigkeit
3,3-Dimethyl-4-(Trifluormethyl)indolin ist einzigartig aufgrund des gemeinsamen Vorhandenseins sowohl von Trifluormethyl- als auch von Dimethylgruppen, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Dies macht es besonders wertvoll für Anwendungen, die eine spezifische Reaktivität und Bindungseigenschaften erfordern .
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
3,3-dimethyl-4-(trifluoromethyl)-1,2-dihydroindole |
InChI |
InChI=1S/C11H12F3N/c1-10(2)6-15-8-5-3-4-7(9(8)10)11(12,13)14/h3-5,15H,6H2,1-2H3 |
InChI-Schlüssel |
VZVYKMGHUHOIBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=CC=CC(=C21)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)


![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)

![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)





